molecular formula C17H20FNO4S2 B6440634 4-ethoxy-3-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide CAS No. 2549028-65-9

4-ethoxy-3-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6440634
CAS No.: 2549028-65-9
M. Wt: 385.5 g/mol
InChI Key: AVTNMPZOIXJHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-3-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene-sulfonamide core substituted with ethoxy and fluoro groups at positions 4 and 3, respectively. The N-alkylated side chain features a 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-ylmethyl group, introducing a fused bicyclic system with a hydroxyl substituent.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4S2/c1-2-23-15-6-5-12(10-14(15)18)25(21,22)19-11-17(20)8-3-4-16-13(17)7-9-24-16/h5-7,9-10,19-20H,2-4,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTNMPZOIXJHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC3=C2C=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-3-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. Its molecular formula is C17_{17}H20_{20}FNO4_{4}S2_{2}, and it has garnered attention for its biological activities, particularly in cardiovascular and anti-cancer research.

Structure and Properties

The structure of the compound is characterized by the presence of a sulfonamide group, which is known for its biological activity. The molecular weight is approximately 385.5 g/mol. The compound's unique structure may contribute to its interaction with various biological targets.

PropertyValue
Molecular FormulaC17_{17}H20_{20}FNO4_{4}S2_{2}
Molecular Weight385.5 g/mol
CAS Number2549028-65-9

Cardiovascular Effects

Research indicates that sulfonamide derivatives can influence cardiovascular functions. A study evaluated the effects of various benzene sulfonamides on perfusion pressure and coronary resistance using isolated rat heart models. The findings suggest that certain sulfonamide compounds can significantly alter perfusion pressure, indicating potential therapeutic benefits in managing cardiovascular conditions .

Table 1: Experimental Design for Evaluating Biological Activity

GroupCompoundDose
IControl (Krebs-Henseleit solution only)-
IIBenzene sulfonamide0.001 nM
III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001 nM
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001 nM
V4-(2-Amino-ethyl)-benzenesulfonamide0.001 nM
VI4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide0.001 nM

The results demonstrated that the compound 4-(2-aminoethyl)-benzenesulfonamide effectively decreased perfusion pressure compared to controls, suggesting a mechanism involving calcium channel inhibition .

Anti-Cancer Activity

In addition to cardiovascular effects, there is emerging evidence regarding the anti-cancer properties of sulfonamides. Compounds similar to the one have been studied for their cytotoxic effects against various cancer cell lines. These studies often involve assessing cell viability and apoptosis induction through assays such as MTT or Annexin V staining.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the sulfonamide group may facilitate binding to these targets, modulating their activity and leading to therapeutic effects.

Case Studies

Recent studies have explored the pharmacokinetic parameters of related compounds using computational methods like ADME/PK analysis. These studies aim to predict absorption, distribution, metabolism, and excretion profiles, which are crucial for understanding the potential clinical applications of these compounds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural features of the target compound :

  • Sulfonamide group : A critical pharmacophore in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase).
  • Ethoxy and fluoro substituents : Electron-donating (ethoxy) and electron-withdrawing (fluoro) groups modulate electronic properties and metabolic stability.

Comparison with Synthesized Sulfonamide Derivatives :
describes sulfonamide-triazole hybrids (e.g., compounds 7–9 ) with phenylsulfonyl and difluorophenyl substituents. Key differences include:

Feature Target Compound Compounds 7–9
Core structure Benzene-sulfonamide 1,2,4-Triazole-3-thione fused with sulfonamide
Substituents Ethoxy, fluoro, bicyclic side chain Halogenated phenyl, difluorophenyl
Tautomerism Not observed Exists as thione tautomer (C=S stretching at 1247–1255 cm⁻¹)
Hydrogen bonding Hydroxyl group in side chain NH groups (3278–3414 cm⁻¹ in IR)
Physicochemical Properties

and provide data on sulfonamides with varying substituents:

Compound Melting Point (°C) Mass (M+1) Key Functional Groups Reference
Target compound Not reported Not reported Ethoxy, fluoro, bicyclic hydroxyl
Example 53 () 175–178 589.1 Fluoro-chromenone, pyrazolopyrimidine
N-(4-Methoxyphenyl)benzenesulfonamide () Methoxy, sulfonamide

The absence of a carbonyl group in the target compound (unlike hydrazinecarbothioamides in ) may reduce metabolic oxidation susceptibility .

Spectroscopic Characterization

IR and NMR data from and provide benchmarks:

  • IR : The target compound’s sulfonamide S=O stretches (~1350–1200 cm⁻¹) align with analogs in . Absence of C=O (unlike compounds 4–6 ) confirms a stable sulfonamide backbone .
  • ¹H-NMR : Signals for ethoxy (~1.3 ppm for CH₃, 4.0 ppm for OCH₂) and fluorophenyl (~7.0–7.5 ppm) groups would distinguish it from methoxy-substituted analogs in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.